molecular formula C15H10Cl2N4 B1597301 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine CAS No. 16033-74-2

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No. B1597301
CAS RN: 16033-74-2
M. Wt: 317.2 g/mol
InChI Key: UIKAQTBBQJSDQE-UHFFFAOYSA-N
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Description

“4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine” is a variant of 1,3,5-triazine derivatives, which are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . The synthesis can be performed by conventional methods or by using microwave irradiation .

Scientific Research Applications

Ultraviolet Rays Absorber

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine derivatives are known to be efficient ultraviolet rays (UVR) absorbers, absorbing in the wavelength region of 270-400 nm and hardly absorbing visible light . They are used to protect against the damaging effects of UV light, which is an important factor causing skin aging, eye disease, and photodegradation to some organic substances such as polymers and colorants .

Antimicrobial Activity

1,3,5-triazine 4-aminobenzoic acid derivatives, which can be synthesized from 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, have shown promising antimicrobial activity. Some compounds have shown activity against Staphylococcus aureus and Escherichia coli comparable to that of ampicillin .

Drug Precursors

1,3,5-triazine derivatives are of great interest due to their importance as drug precursors . They are used in the synthesis of various drugs, contributing to the treatment of a wide range of diseases.

Additives for OLEDs

1,3,5-triazine derivatives are used as additives for stabilizing light emission in Organic Light Emitting Diodes (OLEDs) . They help in improving the efficiency and lifespan of these devices.

Spectral Characterization

The spectral characterization of 1,3,5-triazine derivatives, including 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine, provides a useful tool in designing of 1,3,5-triazines by correlating theoretical optical properties with their experimental value .

Photostability Mechanism

The exceptional photostability mechanism of such ultraviolet rays absorber compounds was studied and confirmed as principally banked upon their ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) .

Mechanism of Action

Target of Action

The primary targets of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine are certain types of bacteria and fungi. The compound has been found to be more active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . These microorganisms play a crucial role in various infections and diseases.

Mode of Action

It is known that the compound interacts with these microorganisms, leading to their inhibition or death . The compound’s effectiveness against these microorganisms suggests that it likely interferes with essential biological processes within these cells.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of the targeted microorganisms .

Pharmacokinetics

The compound’s effectiveness against certain microorganisms suggests that it is likely well-absorbed and distributed within the organism to reach its targets .

Result of Action

The result of the action of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine is the inhibition or death of the targeted microorganisms. This leads to a reduction in the infection or disease caused by these microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

properties

IUPAC Name

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-13-18-14(17)20-15(19-13)21(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKAQTBBQJSDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274830
Record name 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine

CAS RN

16033-74-2
Record name 4,6-dichloro-N,N-diphenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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